molecular formula C19H23N3O3 B2955805 N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797872-83-3

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2955805
CAS No.: 1797872-83-3
M. Wt: 341.411
InChI Key: AJZBQVQZSYINKR-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a piperidine ring, a phenyl group, and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxy group via nucleophilic substitution.

    Amidation: Coupling of the piperidine derivative with the dihydropyridine carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group under oxidative conditions.

    Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents.

    Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a dihydropyridine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21-11-4-6-17(19(21)24)18(23)20-14-7-9-15(10-8-14)22-12-3-5-16(13-22)25-2/h4,6-11,16H,3,5,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBQVQZSYINKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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